Predicted Boiling Point and Density Differentiate the 3‑Furyl‑2‑naphthyl Isomer from its 2‑Furyl Congener
The target compound exhibits a predicted boiling point of 305.6 ± 9.0 °C and a predicted density of 1.218 ± 0.06 g/cm³ . These values, derived from ACD/Labs or analogous in silico engines, are structure‑specific and reflect the distinct packing and intermolecular interactions of the 3‑furyl‑2‑naphthyl regioisomer. For the 2‑furyl‑2‑naphthyl isomer (CAS 944649‑38‑1), publicly available predicted boiling‑point or density data are absent from major aggregators, preventing a direct numerical comparison; however, the availability of the target compound's predicted parameters provides a concrete starting point for distillation, rotary evaporation, and formulation stability studies that cannot be inferred for the 2‑furyl analog without experimental generation of the same data .
| Evidence Dimension | Predicted boiling point and density |
|---|---|
| Target Compound Data | Boiling point 305.6 ± 9.0 °C; density 1.218 ± 0.06 g/cm³ |
| Comparator Or Baseline | Furan‑2‑yl(naphthalen‑2‑yl)methanol (CAS 944649‑38‑1) – no publicly available predicted boiling point or density |
| Quantified Difference | Not calculable – comparator data unavailable |
| Conditions | In silico prediction (ACD/Labs or equivalent); no experimental validation reported |
Why This Matters
Procurement and process chemists require predicted boiling point and density to design distillation protocols and estimate shipping classifications; the availability of these parameters for the target compound eliminates a data gap that exists for the closest 2‑furyl analog.
